molecular formula C11H10O2 B134530 5-Methoxynaphthalen-1-ol CAS No. 3588-80-5

5-Methoxynaphthalen-1-ol

Cat. No.: B134530
CAS No.: 3588-80-5
M. Wt: 174.2 g/mol
InChI Key: WLZPYTDCBHITRF-UHFFFAOYSA-N
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Description

5-Methoxynaphthalen-1-ol, also known as 5-methoxy-1-naphthol, is an organic compound with the molecular formula C11H10O2. It is a derivative of naphthalene, characterized by a methoxy group (-OCH3) attached to the fifth position and a hydroxyl group (-OH) at the first position of the naphthalene ring. This compound is a pale-yellow to yellow-brown solid and is used in various organic synthesis processes .

Biochemical Analysis

Biochemical Properties

It is known that the compound plays a role in certain biochemical reactions

Cellular Effects

It is known that the compound can have effects on various types of cells and cellular processes

Molecular Mechanism

It is known that the compound can exert its effects at the molecular level

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxynaphthalen-1-ol can be synthesized through several methods. One common synthetic route involves the methylation of 1,5-dihydroxynaphthalene. This process typically uses dimethyl sulfate as the methylating agent in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an inert atmosphere, often under nitrogen protection, and at controlled temperatures to ensure the desired product is obtained .

For example, one method involves dissolving 1,5-dihydroxynaphthalene in acetone, adding potassium carbonate, and then slowly adding dimethyl sulfate while maintaining the temperature below 25°C. The mixture is stirred overnight, and the product is isolated by filtration and crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through crystallization and other separation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Methoxynaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxynaphthalen-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxynaphthalen-1-ol involves its interaction with various molecular targets. The hydroxyl and methoxy groups play crucial roles in its reactivity and interaction with biological molecules. For instance, the compound can form hydrogen bonds and undergo proton transfer reactions, which are essential for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxynaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and hydroxyl groups on the naphthalene ring enhances its reactivity and makes it a valuable intermediate in various synthetic processes. Its unique structure also contributes to its potential biological activities, distinguishing it from other naphthalene derivatives .

Properties

IUPAC Name

5-methoxynaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZPYTDCBHITRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453781
Record name 5-Methoxy-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3588-80-5
Record name 5-Methoxy-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3588-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1,5-dihydroxy naphthalene (40 g, 0.25 mol) in dry acetone (200 mL) was added, K2CO3 (34.5 g, 0.25 mol) and the mixture was stirred at RT for 3 h, and then cooled to 0° C. To this, a solution of methyl iodide (124.5 mL, 2 mol) in dry acetone (100 mL) was added drop wise and the reaction mixture was stirred for 2 h at 0° C. and then for 10 h at RT. After completion (TLC), the mixture was filtered and washed with EtOAc. The solvent was removed under reduced pressure and the crude product was purified by column chromatography (8% EtOAc:Hexanes) to afford the desired compound (19.2 g, 44%) as a light green solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
34.5 g
Type
reactant
Reaction Step Two
Quantity
124.5 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
44%

Synthesis routes and methods II

Procedure details

In a 2000 ml flask a mixtuere of 5-methoxy-1-tetralone (30.0 g, 170.2 mmol) and 10% Pd/C (40 g) in 1000 ml p-cymenewas brought to reflux and monitored by LC-MS until no more starting material was present (approx. 24 h). The mixture was then cooled to room temperature and passed through a silica gel/celite plug and concentrated under vacuum to 26.6 g (90%) of an off-white solid: 1H NMR (400 MHz, DMSO-d6) δ 3.90 (3H, s), 6.83 (1H, appd, J=7.5 Hz), 6.89 (1H, appd, J=7.7 Hz), 7.24 (1H, appt), 7.30 (1H, appt), 7.54 (1H, appd, J=8.5 Hz), 7.65 (1H, d, J=8.5 Hz), 9.98 (1H, s).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
catalyst
Reaction Step One
Customer
Q & A

Q1: How was 5-Methoxynaphthalen-1-ol isolated and identified in this research?

A: Researchers in Sri Lanka isolated this compound from the endophytic fungus Daldinia eschscholzii, which was found residing within the lichen species Parmotrema sp. [] They cultivated the fungus on a large scale and then extracted the bioactive compounds using ethyl acetate. After confirming the crude extract's radical scavenging activity, they employed a series of purification techniques - including solvent partitioning, silica gel column chromatography, Sephadex column chromatography, and preparative thin-layer chromatography (TLC) - to isolate this compound. [] Its structure was elucidated using a combination of spectroscopic techniques, specifically 1H NMR, 13C NMR, 2D NMR, and mass spectrometry. []

Q2: What was the significance of the radical scavenging activity exhibited by this compound?

A: this compound displayed remarkable radical scavenging activity when tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. [] Notably, its antioxidant potency, measured by its IC50 value (the concentration required to scavenge 50% of DPPH radicals), surpassed that of the standard antioxidant Butylated Hydroxytoluene (BHT). [] This finding highlights the potential of this compound as a natural antioxidant, warranting further investigation into its potential therapeutic applications.

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